molecular formula C12H16O9 B12319787 Methyl4,6-di-O-acetyl-2,3-carbonyl-b-D-mannopyranoside

Methyl4,6-di-O-acetyl-2,3-carbonyl-b-D-mannopyranoside

Cat. No.: B12319787
M. Wt: 304.25 g/mol
InChI Key: BDAQERIDXOJYBR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,6-di-O-acetyl-2,3-carbonyl-b-D-mannopyranoside typically involves the acetylation of mannopyranoside derivatives. The process includes the following steps:

Industrial Production Methods

While specific industrial production methods for Methyl 4,6-di-O-acetyl-2,3-carbonyl-b-D-mannopyranoside are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6-di-O-acetyl-2,3-carbonyl-b-D-mannopyranoside undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deacetylated mannopyranoside derivatives, oxidized products with additional functional groups, and substituted derivatives with modified acetyl or carbonyl groups .

Scientific Research Applications

Methyl 4,6-di-O-acetyl-2,3-carbonyl-b-D-mannopyranoside has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4,6-di-O-acetyl-2,3-carbonyl-b-D-mannopyranoside involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Methyl 4,6-di-O-acetyl-2,3-carbonyl-b-D-glucopyranoside: Similar structure but derived from glucose instead of mannose.

    Methyl 4,6-di-O-acetyl-2,3-carbonyl-b-D-galactopyranoside: Similar structure but derived from galactose.

Uniqueness

Methyl 4,6-di-O-acetyl-2,3-carbonyl-b-D-mannopyranoside is unique due to its specific acetylation and carbonylation pattern, which imparts distinct chemical and biological properties. Its potential therapeutic applications, particularly in anti-tumor and antiviral research, set it apart from similar compounds.

Properties

Molecular Formula

C12H16O9

Molecular Weight

304.25 g/mol

IUPAC Name

(7-acetyloxy-4-methoxy-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl)methyl acetate

InChI

InChI=1S/C12H16O9/c1-5(13)17-4-7-8(18-6(2)14)9-10(11(16-3)19-7)21-12(15)20-9/h7-11H,4H2,1-3H3

InChI Key

BDAQERIDXOJYBR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C2C(C(O1)OC)OC(=O)O2)OC(=O)C

Origin of Product

United States

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